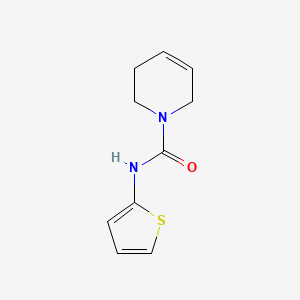

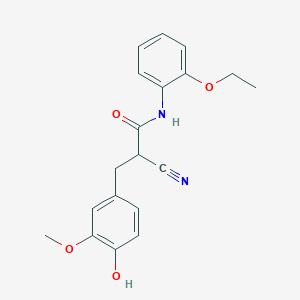

![molecular formula C27H22ClN7O B2491400 [1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920228-93-9](/img/structure/B2491400.png)

[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” often involves complex reactions. For instance, heteroaromatization with 4-hydroxycoumarin has been used to synthesize novel pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines derivatives, indicating a method that might be adapted for synthesizing similar compounds (El-Agrody et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds in this category often involves detailed NMR, IR, and MS analysis to establish their unique configurations. For example, the crystal structure and molecular interactions of related compounds have been extensively studied, providing insights into the conformational preferences and stability influenced by specific substituents (Shim et al., 2002).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the synthesis of derivatives with potential biological activities. The reactions include cyclization, condensation, and deprotection, indicative of their reactive nature and the possibility of generating a diverse array of derivatives for further study (Yu-tao, 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. The synthesis and characterization of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol offer an example of how these properties are determined and their implications for the compound's applications (Dong & Huo, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functionalization, are fundamental aspects of these compounds' study. The creation of novel 1,2,3-triazoles through azide-alkyne cycloaddition showcases the versatility and reactivity of these compounds, leading to the synthesis of derivatives with significant fungicidal activities (Mao et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

- Some derivatives of 1,2,4-triazole, including compounds similar to the queried chemical, have been synthesized and shown to possess antimicrobial activities. These compounds were screened against various test microorganisms, with some demonstrating good or moderate activities (Bektaş et al., 2007).

Synthesis and Structural Studies

- There have been studies focusing on the synthesis of similar compounds, particularly those involving pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines. These studies often elucidate the structure of these compounds using various spectroscopic methods and sometimes through X-ray crystal analysis (Abdelhamid et al., 2012).

Anticancer and Antituberculosis Potential

- Derivatives of the compound, such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, have been synthesized and tested for their potential anticancer and antituberculosis activities. Some of these compounds have exhibited significant activity in these areas (Mallikarjuna et al., 2014).

5-HT2 Antagonist Activity

- Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, with structural similarities to the queried compound, have been prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity. Some of these compounds showed promising results, particularly as 5-HT2 antagonists (Watanabe et al., 1992).

PET Imaging Agent for Parkinson's Disease

- A compound structurally related to the queried molecule, HG-10-102-01, was synthesized and considered as a potential PET imaging agent for examining LRRK2 enzyme activity in Parkinson's disease (Wang et al., 2017).

Wirkmechanismus

The compound exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . It also revealed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN7O/c28-22-10-12-23(13-11-22)35-26-24(31-32-35)25(29-18-30-26)33-14-16-34(17-15-33)27(36)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13,18H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCNODGHSFIYSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

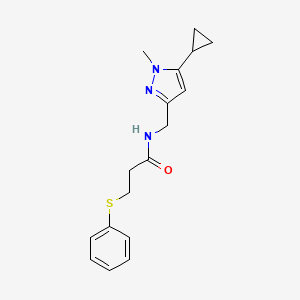

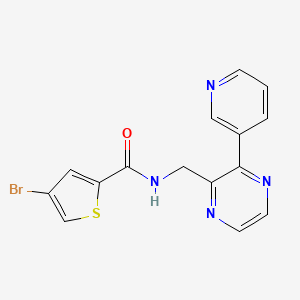

![methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491317.png)

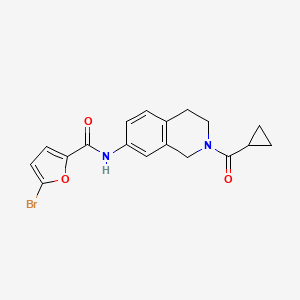

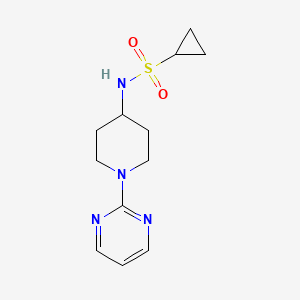

![1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2491319.png)

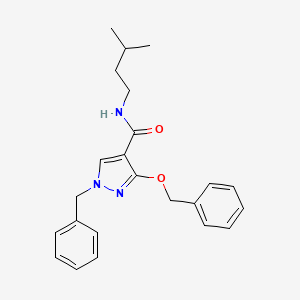

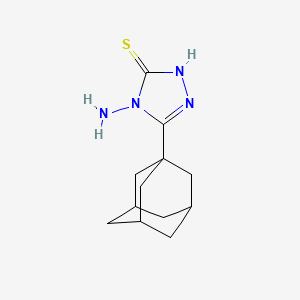

![7,7,7-Trifluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2491326.png)

![ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2491327.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2491335.png)